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Compound of Interest

3-Bromo-6-
Compound Name: o
methoxypicolinaldehyde

cat. No.: B1278903

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic
Resonance (NMR) spectrum of 3-Bromo-6-methoxypicolinaldehyde. The information
presented herein is essential for the structural elucidation and quality control of this compound
in research and development settings.

Spectroscopic Data

The 1H NMR spectrum of 3-Bromo-6-methoxypicolinaldehyde exhibits distinct signals
corresponding to each of the unique protons in the molecule. The experimental data, acquired
in deuterated chloroform (CDCI3), is summarized in the table below.[1][2]

. . Coupling
Proton Chemical Shift o i
_ Multiplicity Constant (J) Integration
Assignment (®) [ppm]
[Hz]

Aldehyde-H 10.13 Singlet (s) - 1H
Aromatic-H (H5) 7.80 Doublet (d) 8.7 1H
Aromatic-H (H4) 6.83 Doublet (d) 8.7 1H
Methoxy-H ~3.9 (Predicted) Singlet (s) - 3H
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Note: The chemical shift for the methoxy protons is an educated prediction based on typical
values for similar chemical environments, as it was not explicitly stated in the source data.

Spectral Interpretation

The 1H NMR spectrum provides a clear fingerprint of the 3-Bromo-6-
methoxypicolinaldehyde structure.

« Aldehyde Proton: A sharp singlet at 10.13 ppm is characteristic of an aldehyde proton. Its
downfield shift is attributed to the strong deshielding effect of the adjacent carbonyl group.

e Aromatic Protons: The two protons on the pyridine ring appear as doublets at 7.80 ppm and
6.83 ppm. The coupling constant of 8.7 Hz indicates a strong ortho-coupling between these
two adjacent protons. The downfield shift of the proton at 7.80 ppm (H5) is likely due to the
combined electron-withdrawing effects of the bromine atom and the aldehyde group. The
proton at 6.83 ppm (H4) is influenced by the electron-donating methoxy group, causing it to
appear more upfield.

o Methoxy Protons: A singlet, predicted to be around 3.9 ppm, would correspond to the three
protons of the methoxy group. This signal is a singlet as there are no adjacent protons to
couple with.

Experimental Protocol

The following is a general protocol for the acquisition of a 1H NMR spectrum of a small organic
molecule like 3-Bromo-6-methoxypicolinaldehyde.

3.1. Sample Preparation

» Sample Weighing: Accurately weigh approximately 2-5 mg of 3-Bromo-6-
methoxypicolinaldehyde.

e Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform
(CDCI3). The use of a deuterated solvent is crucial to avoid large solvent signals that would
obscure the analyte's signals.
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o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm
NMR tube.

« Filtration (Optional but Recommended): To ensure a homogeneous solution free of
particulate matter, which can degrade spectral quality, filter the solution through a small plug
of glass wool in the pipette during transfer.

o Standard Addition (Optional): For precise chemical shift referencing, a small amount of a
reference standard, such as tetramethylsilane (TMS), can be added. However, the residual
solvent peak (CHCI3 in CDCI3 at 7.26 ppm) is often used as a secondary reference.

3.2. Data Acquisition

o Spectrometer Setup: The 1H NMR spectrum is acquired on a standard NMR spectrometer,
for example, a 300 MHz or 500 MHz instrument.

e Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium
signal of the solvent (CDCI3). The magnetic field homogeneity is then optimized through a
process called shimming to obtain sharp, well-resolved peaks.

e Acquisition Parameters:
o Pulse Angle: A 30-45 degree pulse is typically used.
o Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation
of the protons.

o Number of Scans: 16 to 64 scans are usually co-added to improve the signal-to-noise
ratio.

o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform to generate the frequency-domain NMR spectrum. This is followed by phase
correction and baseline correction to produce the final spectrum.

Molecular Structure and Proton Assighment
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The following diagram illustrates the chemical structure of 3-Bromo-6-
methoxypicolinaldehyde with the protons labeled corresponding to the data in the table.

Caption: Structure of 3-Bromo-6-methoxypicolinaldehyde with proton labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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